molecular formula C12H10FN3O2S B6487156 N-(4-fluorophenyl)-3-methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1286711-19-0

N-(4-fluorophenyl)-3-methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B6487156
CAS No.: 1286711-19-0
M. Wt: 279.29 g/mol
InChI Key: PTINHTSHYIVVHW-UHFFFAOYSA-N
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Description

Fluorophenyl compounds are a class of organic compounds that contain a fluorine atom attached to a phenyl group . They are used in a variety of applications, including the synthesis of pharmaceuticals and other organic compounds .


Molecular Structure Analysis

Fluorophenyl compounds typically have a planar structure due to the sp2 hybridization of the carbon atoms in the phenyl ring . The presence of a fluorine atom can introduce polarity to the molecule, which can affect its physical and chemical properties .


Chemical Reactions Analysis

Fluorophenyl compounds can participate in a variety of chemical reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution . The presence of a fluorine atom can also influence the reactivity of the compound .


Physical and Chemical Properties Analysis

Fluorophenyl compounds typically have relatively high melting and boiling points due to the strong intermolecular forces resulting from the presence of a fluorine atom . They may also exhibit unique optical and electronic properties .

Mechanism of Action

The mechanism of action of fluorophenyl compounds can vary widely depending on their structure and the context in which they are used . For example, in a biological context, they may interact with proteins or other biomolecules .

Safety and Hazards

Fluorophenyl compounds can pose various safety hazards. They may cause skin and eye irritation, and inhalation or ingestion can be harmful . Proper protective equipment should be used when handling these compounds .

Properties

IUPAC Name

N-(4-fluorophenyl)-3-methyl-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2S/c1-16-11(18)9(6-14-12(16)19)10(17)15-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,19)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTINHTSHYIVVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=S)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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